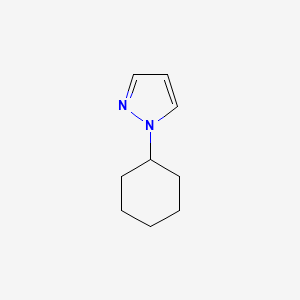

1-Cyclohexylpyrazole

Vue d'ensemble

Description

1-Cyclohexylpyrazole is a chemical compound with the CAS number 97421-20-0 . It belongs to the family of pyrazoles , which are N-heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The pyrazole ring structure provides diverse functionality and stereochemical complexity .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl systems, and heterocyclic systems. Recent advances in synthetic medicinal chemistry have facilitated the preparation of pyrazole derivatives .

Molecular Structure Analysis

The molecular formula of 1-Cyclohexylpyrazole is C9H14N2 , with a molecular weight of 150.22 g/mol . It has an IUPAC name of 1-cyclohexyl-1H-pyrazole . The structure consists of a five-membered ring containing two nitrogen atoms and aromatic character .

Chemical Reactions Analysis

Pyrazoles exhibit a wide range of biological activities due to their diverse structural significance. They can be used to treat various diseases, including cancers, respiratory diseases, infections, and neurological conditions. Researchers continue to explore novel synthetic strategies for pyrazole derivatives .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Corrosion Inhibition

1-Cyclohexylpyrazole and similar bipyrazole compounds have been found to be effective in inhibiting the corrosion of pure iron in acidic media. Studies reveal that these compounds are efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. They act as mixed-type inhibitors without changing the hydrogen evolution mechanism. The adsorption of these inhibitors on iron surfaces adheres to the Langmuir adsorption isotherm model (Chetouani et al., 2005).

Anticholinesterase and Anti-inflammatory Agents

1-Cyclohexylpyrazole derivatives have been synthesized and evaluated for their anticholinesterase, anti-5-lipoxygenase, anti-tyrosinase, and cytotoxic activities. These activities are crucial for the development of drugs targeting neurological and inflammatory disorders (Chekir et al., 2018). Additionally, certain pyrazole derivatives have shown promising results as anti-inflammatory and analgesic agents, with some compounds exhibiting activities comparable to existing drugs like diclofenac sodium but with minimal ulcerogenic potential (Faour et al., 2016).

Antitumor Agents

3-Aminopyrazole derivatives, closely related to 1-cyclohexylpyrazole, have been studied for their role as antitumor agents. These studies involve quantitative structure-activity relationship (QSAR) analyses to understand the impact of structural variations on antitumor activity. Certain structural elements like the presence of substituted biphenyl/2-thenyl phenyl groups have been found to be favorable for antitumor activity (Samanta et al., 2006).

Drug Delivery Applications

In the field of drug delivery, 1-Cyclohexylpyrazole derivatives are being explored as carriers. Cyclodextrin-based metal-organic frameworks (CD-MOFs), which can potentially include such derivatives, have shown efficiency in carrying drugs like lansoprazole. These carriers demonstrate homogeneity in terms of drug loading and size, making them suitable for precise drug delivery applications (Li et al., 2017).

Enzyme Inhibition

Various 1-phenylpyrazole derivatives have been studied for their potential as enzyme inhibitors, specifically targeting xanthine oxidase. These inhibitors have shown promise in models of hyperuricemia, suggesting potential therapeutic applications in gout and related conditions (Ishibuchi et al., 2001).

Synthesis of Novel Compounds

1-Cyclohexylpyrazole derivatives are utilized in the synthesis of new compounds with potential biological interest. This includes the creation of novel cycloalkylpyrazoles, which have shown promise in pharmaceutical applications like analgesic and antitumor drugs (Cardia et al., 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-cyclohexylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSJRSWITDIAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443932 | |

| Record name | 1-cyclohexylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylpyrazole | |

CAS RN |

97421-20-0 | |

| Record name | 1-cyclohexylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)

![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)

![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)